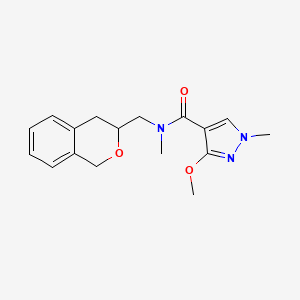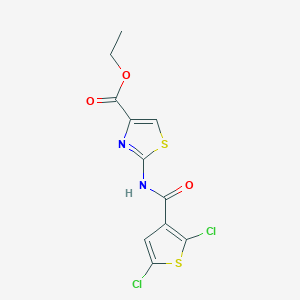![molecular formula C17H17N3O B2795845 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide CAS No. 892225-38-6](/img/structure/B2795845.png)
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. They have significant biological and therapeutic value, making them attractive for various medicinal applications .
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to interact with various targets such as cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
Compounds in the imidazo[1,2-a]pyridine class generally exert their effects by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been known to influence various biochemical pathways depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridines have been known to exhibit diverse bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
準備方法
Synthetic Routes and Reaction Conditions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
the synthetic routes involving α-bromoketones and 2-aminopyridine can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production .
化学反応の分析
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as TBHP and I2.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine scaffold and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also belong to the imidazo[1,2-a]pyridine class and have similar synthetic routes and applications.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine scaffold with a butanamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-6-17(21)18-14-8-5-7-13(11-14)15-12-20-10-4-3-9-16(20)19-15/h3-5,7-12H,2,6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMUITYJQJKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2795763.png)
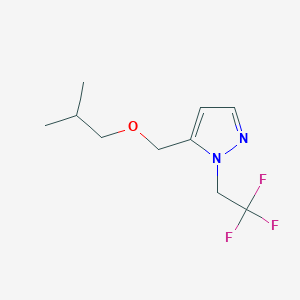
![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)
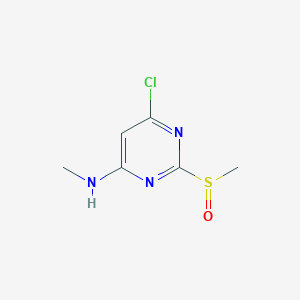
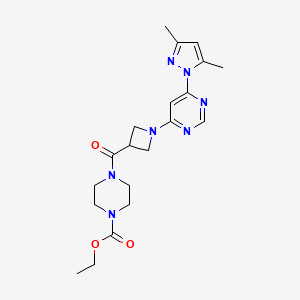
![8-(benzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)
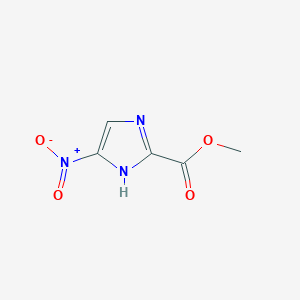
![3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2795775.png)
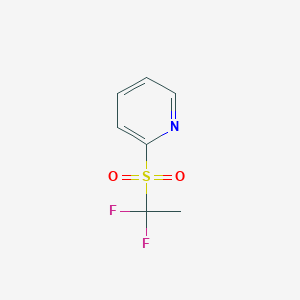
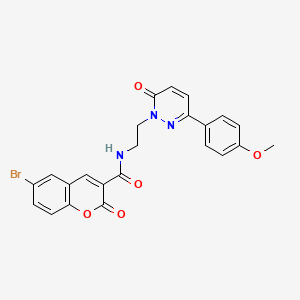
![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)
